Ajugalactone
Description
Overview of Ajugalactone as a Phytoecdysteroid in Academic Context
This compound is a naturally occurring chemical compound classified as a phytoecdysteroid. acs.orgnih.gov Phytoecdysteroids are plant-derived analogues of ecdysteroids, which are steroid hormones that govern molting and development in insects and other arthropods. nih.gov In the academic context, this compound is recognized as a C29 steroid lactone, characterized by a complex molecular structure that includes multiple hydroxyl groups and ketone functionalities. nih.gov It is biosynthetically derived from the sterol pathway in plants. The compound has been identified and isolated from several plant species belonging to the genus Ajuga, including Ajuga taiwanensis, Ajuga reptans, and Ajuga chamaepitys. nih.gov
The chemical formula of this compound is C₂₉H₄₀O₈, and its molecular weight is 516.6 g/mol . nih.gov Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione. nih.gov The structure of this compound is presented in the data table below.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₀O₈ |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |
| PubChem CID | 181744 |
| ChEBI ID | 27984 |
| Synonyms | This compound, 42975-12-2 |
Data sourced from PubChem. nih.gov
Historical Perspective on this compound Research
The initial discovery and investigation of this compound can be traced back to the early 1970s. A seminal publication in 1971 by Koji Nakanishi and his collaborators reported the isolation and structure elucidation of this compound from Ajuga decumbens. acs.org This research was part of a broader investigation into insect hormones and their analogues from plant sources. acs.org The study highlighted a significant biological activity of this compound, identifying it as an insect-molting inhibitor. acs.org This discovery was particularly noteworthy as it presented a naturally occurring compound with the ability to disrupt insect development, a key area of interest for potential applications in pest management.
Following its initial discovery, this compound has been identified in other species of the Ajuga genus. For instance, it has been isolated from Ajuga reptans and Ajuga taiwanensis. nih.govthieme-connect.commdpi.com The continued identification of this compound in various Ajuga species has solidified its status as a characteristic phytoecdysteroid of this genus. Research efforts have primarily focused on its isolation, characterization, and the evaluation of the biological activities of extracts containing it.
Significance of this compound in Natural Product Chemistry and Chemical Biology
The significance of this compound in the fields of natural product chemistry and chemical biology stems primarily from its distinct biological activity as an insect-molting inhibitor. acs.org This property makes it a valuable "tool compound" for studying the intricate processes of insect endocrinology. biosolveit.denih.govnih.govacs.org Tool compounds are small molecules with well-defined biological effects that allow researchers to probe and understand complex biological systems. nih.govacs.org By interfering with the molting process, this compound can be utilized to investigate the specific molecular targets and pathways regulated by ecdysteroids in insects. researchgate.netnih.govlibretexts.org
In natural product chemistry, the complex and stereochemically rich structure of this compound presents a challenging and attractive target for total synthesis. The development of synthetic routes to this compound and its analogues can provide access to larger quantities of the compound for further biological evaluation and structure-activity relationship (SAR) studies.
Furthermore, research has indicated other potential biological activities of purified this compound. A study on Ajuga taiwanensis extract and its isolated constituents, including this compound, demonstrated that the compound can promote wound healing in human dermal fibroblasts. thieme-connect.com This finding suggests that this compound's biological activities may extend beyond its effects on insects and could have implications for mammalian systems, opening new avenues for investigation in chemical biology and medicinal chemistry. The diverse biological activities reported for extracts of Ajuga species, such as anti-inflammatory and antitumor effects, provide a broader context for the potential significance of their individual constituents like this compound. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
42975-12-2 |
|---|---|
Molecular Formula |
C29H40O8 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione |
InChI |
InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1 |
InChI Key |
LLPOMLNTBDOEOC-YHDRQIPNSA-N |
SMILES |
CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Isomeric SMILES |
CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C |
Canonical SMILES |
CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajugalactone |
Origin of Product |
United States |
Occurrence and Isolation of Ajugalactone in Biological Systems
Distribution of Ajugalactone Across Ajuga Species
This compound has been identified in a variety of Ajuga species, highlighting its widespread, yet specific, distribution within this botanical group.
Specific Ajuga Species Containing this compound
Research has confirmed the presence of this compound in numerous species of the Ajuga genus. These plants are found across various regions, from Asia to Europe. The identification of this compound in these species has been a significant aspect of phytochemical studies within the Lamiaceae family.
Species of Ajuga reported to contain this compound include:
Ajuga spectabilis : An endemic species to Korea, from which this compound has been isolated along with other ecdysteroids. nih.gov
Ajuga taiwanensis : An indigenous species in Taiwan, this plant is a known source of this compound. nih.govthieme-connect.comwikidata.org
Ajuga decumbens : This medicinal plant, found in parts of Asia, has been reported to contain this compound. biomedres.usbiomedres.us
Ajuga reptans : Also known as bugleweed, this species contains a range of phytoecdysteroids, including this compound. nih.govwikidata.orgallaboutheaven.orgmdpi.comneocities.org
Ajuga remota : A plant used in traditional African medicine, from which sterols like this compound have been isolated. researchgate.netresearchgate.net
Ajuga turkestanica : Native to Central Asia, this species is a well-documented source of various phytoecdysteroids, including this compound. wikidata.orghtltsupps.commhmedical.commdedge.com
Ajuga bracteosa : This plant, found in the Himalayan region, is another species known to produce this compound. nih.gov
Ajuga multiflora : HPLC analysis has revealed the presence of this compound in extracts of this species. hep.com.cn
Interactive Data Table: Ajuga Species Containing this compound
| Species Name | Common Name / Region | Reference(s) |
| Ajuga spectabilis | Korean Endemic | nih.gov |
| Ajuga taiwanensis | Taiwan | nih.govthieme-connect.comwikidata.org |
| Ajuga decumbens | Asia | biomedres.usbiomedres.us |
| Ajuga reptans | Bugleweed | nih.govwikidata.orgallaboutheaven.orgmdpi.comneocities.org |
| Ajuga remota | East Africa | researchgate.netresearchgate.net |
| Ajuga turkestanica | Central Asia | wikidata.orghtltsupps.commhmedical.commdedge.com |
| Ajuga bracteosa | Himalayan Region | nih.gov |
| Ajuga multiflora | Asia | hep.com.cn |
Inter-species and Intra-species Variation in this compound Content
Intra-species variation, or the difference in chemical composition within a single species, is also a recognized phenomenon. This variation can be influenced by a multitude of factors including the geographical location of the plant, the specific part of the plant being analyzed (e.g., leaves, roots), the developmental stage of the plant, and environmental conditions. For example, in Ajuga reptans, the composition and location of phytoecdysteroids have been studied in both in vivo and in vitro cultures, indicating that cultivation methods can influence compound yields. wikidata.org Furthermore, studies on Ajuga decumbens have isolated various compounds from the whole plant, suggesting the distribution of these chemicals throughout the plant's structure. biomedres.usbiomedres.us
Methodologies for this compound Isolation from Botanical Sources
The isolation of this compound from plant material involves a multi-step process that begins with extraction and is followed by purification to yield the pure compound.
Extraction Techniques (e.g., Solvent Extraction)
Solvent extraction is the foundational step for isolating this compound from botanical sources. This process involves using a solvent to dissolve the target compound from the plant matrix. The choice of solvent is critical and is typically based on the polarity of the target molecule.
For the extraction of phytoecdysteroids like this compound, polar solvents are commonly employed. A typical procedure involves macerating the dried and powdered plant material (e.g., leaves, whole plant) in a solvent such as ethanol (B145695) or methanol, sometimes in an aqueous mixture (e.g., 80% ethanol). uonbi.ac.ke This mixture is often stirred or agitated for an extended period to ensure maximum extraction efficiency. uonbi.ac.ke Following the extraction period, the solid plant material is filtered out, and the resulting crude extract, which contains a mixture of compounds, is concentrated, often under reduced pressure to avoid thermal degradation of the constituents. uonbi.ac.ke This concentrated crude extract then undergoes further purification steps.
Chromatographic Purification Strategies (e.g., Liquid Column Chromatography, High-Performance Liquid Chromatography)
Following initial extraction, the complex mixture of compounds must be separated to isolate this compound. Chromatographic techniques are indispensable for this purpose.
Liquid Column Chromatography (LCC) : This is often the first step in the purification of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. Fractions are collected and analyzed, and those containing this compound are pooled for further purification.
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain high-purity this compound, HPLC is the method of choice. wikidata.orghep.com.cn It operates on the same principles as LCC but uses high pressure to force the solvent through a column with much smaller particles, leading to higher resolution and faster separation times. Both normal-phase and reversed-phase HPLC can be used. The purity of the isolated this compound is often confirmed by analytical HPLC, where it appears as a single peak.
Advanced Separation Techniques (e.g., Feature-Based Molecular Networking Analysis)
Modern metabolomics has introduced sophisticated techniques that aid in the identification and targeted isolation of natural products.
Feature-Based Molecular Networking (FBMN) : This is a powerful computational method used to visualize and annotate the chemical space within a metabolomics experiment. nih.govnih.govwur.nl FBMN integrates chromatographic data (like retention time) with tandem mass spectrometry (MS/MS) data. nih.govwur.nl This approach allows for the creation of molecular networks where structurally related molecules cluster together. frontiersin.org By comparing the MS/MS fragmentation patterns, FBMN can help differentiate isomers and tentatively identify known compounds by matching against spectral libraries in platforms like the Global Natural Product Social Molecular Networking (GNPS) platform. nih.govnih.govgithub.io This technique can be instrumental in identifying the presence of this compound in a complex extract and guiding its targeted isolation, thereby minimizing the redundant rediscovery of known compounds. nih.gov
Structural Elucidation of Ajugalactone
Spectroscopic Methodologies for Ajugalactone Structure Determination
The foundational analysis of this compound's structure is achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information, with MS defining the elemental composition and molecular weight, while NMR reveals the carbon-hydrogen framework and the connectivity between atoms. The structures of phytoecdysteroids like this compound, isolated from various plant sources such as Ajuga species, are commonly elucidated using these powerful spectral analyses. nih.govresearchgate.net
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their spin-spin coupling patterns, which gives clues about adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their nature (e.g., methyl, methylene, carbonyl).
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Techniques employed in the study of phytoecdysteroids include: researchgate.net
COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, allowing for the identification of spin systems and tracing of adjacent proton networks through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous one-bond C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. These correlations are vital for connecting different fragments of the molecule, such as linking the steroid nucleus to the side chain and identifying the positions of quaternary carbons and carbonyl groups.
The collective data from these experiments allow for the complete assignment of all proton and carbon signals, leading to the establishment of the planar structure of this compound.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative compilation for this compound based on typical values for phytoecdysteroids, as specific assignments are found within detailed research literature.)
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| 1 | 38.5 | 1.85, m |
| 2 | 68.2 | 4.10, m |
| 3 | 69.5 | 4.21, m |
| 4 | 39.1 | 2.50, m |
| 5 | 52.3 | 3.15, d (J = 5.5) |
| 6 | 204.1 | - |
| 7 | 125.8 | 5.88, d (J = 2.5) |
| 8 | 141.2 | - |
| 9 | 40.5 | 3.30, m |
| 10 | 42.1 | - |
| 11 | 28.9 | 2.10, m |
| 12 | 206.5 | - |
| 13 | 50.8 | - |
| 14 | 84.5 | - |
| 15 | 35.6 | 2.25, m |
| 16 | 21.7 | 1.95, m |
| 17 | 55.4 | 2.60, t (J = 9.0) |
| 18 | 16.2 | 0.95, s |
| 19 | 21.5 | 1.18, s |
| 20 | 78.1 | - |
| 21 | 29.1 | 1.55, s |
| 22 | 77.9 | 4.45, dd (J = 9.5, 2.5) |
| 23 | 29.8 | 2.30, m |
| 24 | 120.5 | - |
| 25 | 145.3 | - |
| 26 | 168.3 | - |
| 27 | 12.4 | 1.90, s |
| 28 | 12.1 | 1.15, t (J = 7.5) |
| 29 | 22.8 | 2.15, q (J = 7.5) |
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. nih.gov For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice. HRESIMS provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. This compound has a molecular formula of C₂₉H₄₀O₈, corresponding to a monoisotopic mass of 516.2723 Da. ebi.ac.ukmdpi.com HRESIMS analysis would yield a measured mass extremely close to this theoretical value, confirming the elemental composition.
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is often used in the initial stages of natural product discovery. This technique first separates the components of a complex plant extract via HPLC, and then feeds them directly into the mass spectrometer, allowing for the rapid profiling of the extract's contents and the identification of known compounds through dereplication. nih.gov
In recent years, computational methods have become powerful adjuncts to spectroscopic techniques for structure elucidation, particularly in complex cases.
SIRIUS and CANOPUS: These are modern bioinformatics tools used for analyzing tandem mass spectrometry (MS/MS) data. nih.govnih.gov For an unknown compound like this compound during initial discovery, SIRIUS can take the fragmentation pattern from an MS/MS experiment and predict a molecular formula and a "molecular fingerprint." ncku.edu.tw The CANOPUS (Compound Class Annotation based on Neural networks) tool, often used within the SIRIUS framework, can then predict the chemical class of the compound from its MS/MS data without needing a database, which is useful for identifying it as a phytoecdysteroid or a steroid lactone. nih.gov
DP4+: This is a computational method used to help solve stereochemical uncertainty by leveraging NMR data. researchgate.netuni-duesseldorf.de The DP4+ protocol involves calculating the theoretical ¹H and ¹³C NMR chemical shifts for all possible stereoisomers of a proposed structure using quantum mechanics (specifically, density functional theory or DFT). These calculated shifts are then compared statistically to the experimental NMR data. The DP4+ probability analysis provides a confidence level for which of the candidate isomers is the correct one. uni-duesseldorf.de This method is exceptionally useful for assigning the relative configuration of multiple chiral centers, a common challenge in complex natural products like this compound. mdpi.com
Stereochemical Analysis of this compound
Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For phytoecdysteroids, this is often accomplished using specific 2D NMR experiments and computational analysis.
A key NMR technique for stereochemical assignment is ROESY (Rotating-frame Overhauser Effect Spectroscopy) or the related NOESY experiment. researchgate.net These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a ROESY/NOESY correlation between two protons provides direct evidence of their spatial proximity. By systematically analyzing these through-space correlations, chemists can build a 3D model of the molecule and determine the relative orientation of substituents at its chiral centers, such as the characteristic β-orientation of the hydroxyl group at C-14 in many ecdysteroids. The final confirmation of the absolute configuration can be achieved through comparison with known compounds, X-ray crystallography, or robust computational methods like DP4+. researchgate.netresearchgate.net
Biosynthesis and Metabolic Pathways of Ajugalactone
Enzymatic Steps and Key Intermediates in Ajugalactone Pathway
The conversion of a sterol precursor into this compound involves a cascade of enzymatic reactions, primarily oxidations and hydroxylations, followed by the distinctive lactone ring formation.
The initial steps in phytoecdysteroid biosynthesis involve a series of hydroxylation reactions on the sterol nucleus and side chain, catalyzed by cytochrome P450 monooxygenases (CYPs). encyclopedia.pubnih.gov These enzymes are crucial for introducing the multiple hydroxyl groups that characterize ecdysteroids. nih.govencyclopedia.pub In the well-studied biosynthesis of 20-hydroxyecdysone (B1671079), a sequence of hydroxylations at positions C-2, C-22, and C-25 are key early events. nih.gov For instance, studies in potato have identified specific CYPs responsible for 22- and 26-hydroxylation in the biosynthesis of steroidal glycoalkaloids, a related class of compounds. nih.govnih.govresearchgate.net It is hypothesized that the pathway to this compound begins similarly, with a series of CYP-mediated hydroxylations at specific carbons of the C29 sterol precursor, creating the polyhydroxylated intermediate necessary for subsequent modifications. mdpi.comencyclopedia.pub
The defining structural feature of this compound is its δ-lactone, a six-membered cyclic ester. nih.gov The formation of this ring is a critical and complex part of its biosynthetic pathway. The process is believed to involve two key stages:
Oxidative Side-Chain Cleavage/Modification : In many ecdysteroid pathways, oxidative cleavage of the side chain, such as the C20-C22 bond, is a critical step. researchgate.netumich.edu For this compound, specific oxidations on the sterol side chain are required to generate a carboxylic acid at one end and a hydroxyl group at the appropriate distance.
Intramolecular Cyclization (Lactonization) : The formation of the lactone ring occurs via an intramolecular esterification. youtube.comyoutube.com A hydroxyl group on the side chain performs a nucleophilic attack on the carbonyl carbon of a carboxylic acid group within the same molecule. youtube.com This ring-closing reaction results in the stable six-membered δ-lactone ring and the elimination of a water molecule. youtube.comnih.gov While the precise intermediates and enzymes that catalyze these specific oxidative and cyclization steps for this compound have not been fully elucidated, this proposed mechanism is consistent with fundamental principles of organic chemistry and biosynthesis. youtube.comyoutube.com
Table 2: Key Enzymatic Reactions in this compound Biosynthesis
| Reaction Type | Enzyme Family | Role in Pathway | Description |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Early and intermediate steps. encyclopedia.pubnih.gov | Introduces multiple hydroxyl groups onto the sterol skeleton and side chain, a hallmark of ecdysteroids. nih.govnih.gov |
| Oxidation | Oxidoreductases | Side-chain modification. | Oxidizes specific carbons on the side chain to form carbonyls and a carboxylic acid group, which are prerequisites for lactonization. |
| Lactonization (Intramolecular Esterification) | Hydrolases/Synthases (Hypothetical) | Final ring formation. | Catalyzes the nucleophilic attack of a hydroxyl group on a carboxylic acid within the same molecule to form the δ-lactone ring. youtube.comnih.gov |
Comparative Biosynthetic Pathways of this compound and Related Phytoecdysteroids
The biosynthetic pathway of this compound can be understood by comparing it to that of more common phytoecdysteroids, such as 20-hydroxyecdysone (20E), and by noting the differences between plant and insect pathways.
The biosynthesis of 20E from cholesterol is a benchmark pathway involving sequential hydroxylations and oxidations. nih.govresearchgate.net The pathway to this compound likely shares the initial core steps, such as the formation of a 7-en-6-one structure and various hydroxylations on the steroid nucleus. mdpi.com However, the pathways diverge significantly in the modification of the side chain. While the 20E pathway culminates in a specific hydroxylation at C-20, the this compound pathway involves more extensive oxidation to form the carboxylic acid and the subsequent enzymatic cyclization to create the lactone ring. nih.govresearchgate.net
Furthermore, plant and insect ecdysteroid biosynthesis, while sharing precursors, appear to differ mechanistically, which may explain the vast structural diversity of phytoecdysteroids not found in insects. researchgate.netmdpi.com Plants possess the complete machinery to synthesize sterols from simple precursors like acetyl-CoA via the mevalonate (B85504) pathway, whereas insects cannot synthesize sterols de novo and must acquire them from their diet. mdpi.comnih.gov This autonomy allows plants to generate a wider array of sterol backbones and subsequent modifications, leading to unique compounds like this compound. The genetic basis for phytoecdysteroid biosynthesis may have a single origin (monophyletic), but the regulation and expression of these genes could have evolved multiple times (polyphyletic), contributing to the diverse structures observed across the plant kingdom. nih.gov
Differences in Biosynthetic Routes Across Plant Species
The biosynthesis of phytoecdysteroids, including this compound, generally follows the mevalonate (MVA) pathway, starting with the precursor acetyl-CoA. mdpi.com This pathway leads to the formation of sterol precursors, such as lathosterol (B1674540) and cholesterol. nih.gov However, significant variations in the subsequent steps of the biosynthetic route exist among different plant species, leading to a diverse array of ecdysteroid structures. researchgate.netresearchgate.net
One of the most notable differences lies in the early stages of sterol modification. While many plants utilize 7-dehydrocholesterol (B119134) as a key intermediate in the synthesis of ecdysteroids, research on hairy root cultures of Ajuga reptans has indicated the possibility of an alternative pathway. nih.gov This alternative route may not require 7-dehydrocholesterol as an obligatory intermediate, suggesting a divergence in the enzymatic machinery responsible for the initial steps of ecdysteroid formation in this species. nih.gov
Furthermore, the profile of ecdysteroids can vary significantly between different species of the same genus, as well as between different organs of the same plant. researchgate.net For instance, a comparative study of three Ajuga species in Israel (A. iva, A. chamaepitys, and A. orientalis) revealed considerable variation in the content of 20-hydroxyecdysone, makisterone (B1173491) A, and cyasterone (B1669384) in their leaves and roots. researchgate.net This suggests that the expression and activity of the enzymes involved in the later, more specific steps of biosynthesis, such as hydroxylations and other modifications, are tightly regulated and differ among species.
The structural diversity of phytoecdysteroids, with C27, C28, and C29 skeletons, further points to species-specific biosynthetic capabilities. researchgate.netmdpi.com The enzymes responsible for the alkylation of the sterol side chain, leading to C28 and C29 ecdysteroids, are not universally present or active across all plant species. This enzymatic variation contributes to the unique ecdysteroid fingerprint of each plant.
Table 1: Distribution of Key Phytoecdysteroids in Different Ajuga Species
| Phytoecdysteroid | Ajuga turkestanica | Ajuga reptans | Ajuga iva | Ajuga spectabilis |
| This compound | Present htltsupps.com | Present researchgate.net | - | Present nih.gov |
| 20-Hydroxyecdysone | Present htltsupps.com | Present researchgate.net | Present researchgate.net | Present nih.gov |
| Cyasterone | Present htltsupps.com | - | Present researchgate.net | - |
| Makisterone A | - | - | Present researchgate.net | - |
| Turkesterone | Present | - | - | - |
| Polypodine B | - | - | - | Present nih.gov |
| Breviflorasterone | - | - | - | Present nih.gov |
| Note: "-" indicates that the compound has not been reported as a major constituent in the cited literature. |
Analogies with Insect Ecdysteroid Biosynthesis
The biosynthesis of this compound and other phytoecdysteroids in plants exhibits remarkable analogies to the synthesis of ecdysteroids, the primary molting hormones, in insects. mdpi.comhtltsupps.com This convergence is a classic example of co-evolution, where plants have developed the ability to produce mimics of insect hormones as a defense mechanism against herbivory. scite.ai
The most striking similarity lies in the late stages of the biosynthetic pathway, which involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (P450s). nih.govtandfonline.com In insects, a well-characterized suite of P450 enzymes, collectively known as the "Halloween genes" (phantom, disembodied, shadow, and shade), are responsible for the sequential hydroxylation of a sterol precursor to produce the active hormone, 20-hydroxyecdysone. nih.gov These enzymes catalyze hydroxylations at specific carbon atoms (C25, C22, C2, and C20, respectively). researchgate.nettandfonline.com
While direct orthologs of the insect Halloween genes have not been identified in plant genomes, the involvement of P450 enzymes in the hydroxylation steps of phytoecdysteroid biosynthesis is well-established. tandfonline.com The structural similarity between phytoecdysteroids like this compound and insect ecdysteroids suggests that plants possess a parallel set of P450 enzymes capable of performing similar catalytic functions. The diversity of P450 genes in plants is vast, providing a rich pool from which enzymes with the necessary specificity for ecdysteroid biosynthesis could have evolved. nih.govnih.gov
The initial steps of the pathway also show parallels. Both insects and plants utilize a sterol precursor, which in insects is typically cholesterol obtained from their diet. wikipedia.org In plants, sterols are synthesized via the mevalonate pathway. mdpi.com Although insects cannot synthesize cholesterol de novo, they possess the enzymatic machinery to modify dietary sterols for ecdysteroid production.
The table below highlights the analogous steps and enzymatic players in the late stages of ecdysteroid biosynthesis in insects and the proposed corresponding reactions in plants leading to the formation of compounds like this compound.
Table 2: Analogous Late-Stage Biosynthetic Steps in Insects and Plants
| Biosynthetic Step | Insect Ecdysteroid Pathway (Enzyme) | Proposed Plant Phytoecdysteroid Pathway |
| C-25 Hydroxylation | Phantom (CYP306A1) researchgate.net | Putative P450-mediated hydroxylation |
| C-22 Hydroxylation | Disembodied (CYP302A1) tandfonline.com | Putative P450-mediated hydroxylation |
| C-2 Hydroxylation | Shadow (CYP315A1) nih.gov | Putative P450-mediated hydroxylation |
| C-20 Hydroxylation | Shade (CYP314A1) nih.gov | Putative P450-mediated hydroxylation leading to 20-hydroxyecdysone |
| Further Modifications | - | Additional enzymatic reactions (e.g., lactone formation) leading to this compound |
Chemical Synthesis and Derivatization Strategies for Ajugalactone
Total Synthesis Approaches for Ajugalactone and its Analogs
A complete total synthesis of this compound has not yet been reported in scientific literature. The intricate and densely functionalized cyclopentanoperhydrophenanthrene skeleton, which is characteristic of phytoecdysteroids, poses substantial synthetic hurdles. nih.gov The biosynthesis of these compounds in plants involves a complex series of enzymatic reactions starting from acetyl-CoA via the mevalonate (B85504) pathway to produce the sterol backbone, which is then subjected to multiple hydroxylations and other modifications. nih.govmdpi.com
The primary challenges in the de novo synthesis of this compound and other phytoecdysteroids include:
Stereochemical Complexity: The core structure contains numerous stereocenters that must be controlled precisely.
Functional Group Compatibility: The multiple hydroxyl groups require a sophisticated strategy of protection and selective deprotection to achieve regioselective modifications.
Ring System Construction: The formation of the fused four-ring system with the correct stereochemistry is a formidable task.
While total syntheses of some other complex natural products have been achieved, the focus for compounds like this compound has largely shifted towards more practical semi-synthetic approaches, given the availability of related natural products.
Semi-synthesis and Derivatization Methodologies for this compound Scaffold
Semi-synthesis, utilizing readily available phytoecdysteroids as starting materials, is the most prevalent strategy for producing analogs of this compound and other ecdysteroids. The most common precursor for these syntheses is 20-hydroxyecdysone (B1671079), due to its relatively high abundance in various plant species. mdpi.com Methodologies focus on the chemical modification of the existing ecdysteroid scaffold.
Key Derivatization Reactions:
Esterification: Acyl derivatives of ecdysteroids have been synthesized to explore structure-activity relationships. For instance, a series of 11α-acyl derivatives of turkesterone, an analog of 20-hydroxyecdysone, were prepared to probe the ligand-binding domain of the ecdysteroid receptor. nih.gov
Formation of Dioxolanes: The vicinal diols present in the ecdysteroid structure, such as the 2,3- and 20,22-diols of 20-hydroxyecdysone, can be selectively protected as dioxolanes (acetonides). This allows for subsequent modifications at other positions of the molecule. mdpi.com
Girard Derivatization: The 6-keto group of ecdysteroids can be derivatized with Girard reagents (quaternary ammonium (B1175870) hydrazides) to create hydrazones. This "charge-tagging" enhances ionization capacity and is particularly useful for analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS/MS) profiling. nih.govresearchgate.net
Oxime and Lactam Formation: The 6-keto group can also be converted to an oxime. Under certain conditions, these oximes can undergo rearrangement to form lactams, introducing a nitrogen atom into the B-ring of the steroid. mdpi.com
Fluorination: Novel fluorinated ecdysteroid analogs have been synthesized from 20-hydroxyecdysone derivatives using reagents like diethylaminosulfur trifluoride (DAST). These reactions can lead to the replacement of a terminal hydroxyl group with fluorine, often accompanied by dehydration. scholaris.ca
Side-Chain Modifications: Analogs with modified side-chains, such as those containing a tetrahydrofuran (B95107) ring, have been synthesized from 20-hydroxyecdysone and ecdysone (B1671078). The strategy typically involves selective protection of the 2,3-cis-diol, activation of the C-22 hydroxyl group, and subsequent ring closure. rsc.org
Table 1: Examples of Semi-synthetic Derivatizations of Ecdysteroids
| Starting Material | Reagent/Reaction Type | Product Type | Reference |
|---|---|---|---|
| Turkesterone | Acylation | 11α-acyl derivatives | nih.gov |
| 20-Hydroxyecdysone | Acid-catalyzed condensation with aldehydes/ketones | Dioxolane derivatives (e.g., acetonides) | mdpi.com |
| Ecdysone | Girard Reagents (P, T, C) | Hydrazone derivatives | nih.govresearchgate.net |
| 20-Hydroxyecdysone | Hydroxylamine, followed by rearrangement | Oximes and Lactams | mdpi.com |
| 20-Hydroxyecdysone derivatives | Diethylaminosulfur trifluoride (DAST) | Fluorinated analogs | scholaris.ca |
| Ecdysone / 20-Hydroxyecdysone | Intramolecular cyclization of the side chain | Tetrahydrofuran-containing analogs | rsc.org |
Synthetic Accessibility and Challenges for this compound Structures
The synthetic accessibility of this compound is low via total synthesis due to its structural complexity. The challenges inherent in a total synthesis approach make it an economically and practically unfeasible route for obtaining significant quantities of the compound. nih.gov
The primary route to accessing this compound and its derivatives is through isolation from natural sources, such as plants from the Ajuga genus, followed by semi-synthetic modifications. nih.gov However, this approach also faces challenges:
Low Natural Abundance: While some plants are rich in certain phytoecdysteroids like 20-hydroxyecdysone, the concentration of specific compounds like this compound can be much lower, making isolation a costly and labor-intensive process.
Regioselectivity of Reactions: A major hurdle in the derivatization of the this compound scaffold is achieving regioselectivity. The presence of multiple hydroxyl groups with similar reactivity necessitates complex protection-deprotection schemes or the development of highly selective reagents to modify a specific site on the molecule. nih.govrsc.org
Potential for Unwanted Side Reactions: The steroid nucleus is susceptible to various side reactions under certain chemical conditions. For example, dehydration is a common issue, particularly involving the C-14 hydroxyl group. scholaris.ca The presence of multiple functional groups increases the likelihood of undesired transformations.
Despite these challenges, the semi-synthetic modification of readily available phytoecdysteroids remains the most viable and explored avenue for generating novel analogs for biological testing and structure-activity relationship studies.
Mechanistic Investigations of Ajugalactone S Biological Activities Non Human Focus
Ajugalactone's Role as an Insect Molting Inhibitor: Mechanistic Insights
This compound functions as a potent insect growth regulator by disrupting the normal molting process, a critical developmental stage for arthropods. nih.govijcmas.com The mechanism is rooted in its structural similarity to the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.gov this compound acts as an ecdysone (B1671078) agonist, meaning it mimics the action of 20E. researchgate.net
The insect molting process is tightly regulated by a pulse of 20E, which binds to a specific nuclear receptor complex to initiate a cascade of gene expression. nih.govbohrium.com When an insect is exposed to this compound, the compound binds to the ecdysone receptor (EcR), activating it persistently. researchgate.netnih.gov Unlike the natural hormone 20E, which is cleared from the system to allow the molting sequence to proceed to completion, this compound's stable binding leads to a premature and incomplete molt. nih.gov This sustained activation disrupts the precise timing of subsequent steps, such as cuticle elaboration and sclerotization, resulting in developmental arrest and ultimately, the death of the insect larva. nih.gov This makes this compound and similar ecdysteroids effective and environmentally targeted insecticides. nih.gov
Cellular and Subcellular Effects of this compound
The interaction of this compound with its molecular targets can trigger downstream effects on gene expression and cellular signaling pathways.
Myostatin Downregulation: Myostatin, also known as GDF-8, is a protein from the TGF-β family that acts as a negative regulator of skeletal muscle growth. nih.gov It functions by inhibiting protein synthesis through pathways like the Akt/mTOR signaling cascade. nih.govnih.gov Consequently, the downregulation or inhibition of myostatin is a strategy for promoting muscle hypertrophy. nih.gov While ecdysteroids are often explored for potential anabolic properties, direct evidence specifically showing that this compound causes the downregulation of myostatin gene expression is not present in the reviewed scientific literature.
Caspase-3: Caspase-3 is a key executioner enzyme in the process of apoptosis, or programmed cell death. nih.gov It is synthesized as an inactive proenzyme (procaspase-3) and, upon activation, cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov There is no evidence in the reviewed literature to suggest that this compound has a modulatory effect on the expression or activity of caspase-3.
PDGFR/MAPK pathway: The Platelet-Derived Growth Factor Receptor (PDGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathway are critical signaling cascades involved in regulating cell growth, proliferation, and differentiation. There are no available scientific studies in the reviewed literature that indicate an interaction between this compound and the PDGFR/MAPK pathway.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The relationship between the chemical structure of this compound and its biological activity is a critical area of investigation for understanding its therapeutic potential and for the design of novel, more potent derivatives.
Influence of Functional Groups on Biological Activity
The biological activity of steroids and their derivatives is highly dependent on the presence and orientation of various functional groups. nih.gov While specific SAR studies on this compound are not extensively documented, general principles derived from other anti-inflammatory steroids and related compounds can provide insights.
The presence of hydroxyl (-OH) groups, for instance, is often crucial for the anti-inflammatory function of many compounds. nih.gov The specific positioning of these hydroxyl groups can significantly enhance or diminish activity. nih.gov In the case of this compound, the polyhydroxylated nature of its steroidal backbone is likely a key determinant of its bioactivity.
The following table summarizes the key functional groups typically found in phytoecdysteroids like this compound and their general influence on biological activity based on broader studies of related compounds.
| Functional Group | General Influence on Biological Activity |
| Hydroxyl (-OH) | Often essential for activity; position and stereochemistry are critical. nih.gov |
| Ketone (C=O) | Can contribute to receptor binding and overall activity. |
| Steroidal Core | Provides the fundamental scaffold for biological interaction. nih.gov |
| Side Chain | Modifications can significantly alter potency and selectivity. |
Conformational Analysis and Bioactivity
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. The specific arrangement of atoms in space determines how a molecule like this compound can bind to and interact with its biological targets.
Conformational analysis of bioactive molecules often reveals that the most stable conformation in solution may not be the one responsible for its biological effect. The molecule may adopt a higher-energy conformation to fit into the binding site of a receptor or enzyme.
For steroidal compounds, the rigidity of the ring system provides a defined scaffold, but the flexibility of side chains and the orientation of substituents are critical. The cis- and trans-junctions of the rings, as seen in the cyclopentanoperhydrophenanthrene skeleton of this compound, create a specific three-dimensional structure that is essential for its activity. nih.gov Any alteration that changes this conformation, such as the introduction of bulky groups or the modification of ring junctions, would be expected to have a profound impact on its biological profile. The precise fit of the molecule into its target's binding pocket is a key determinant of its efficacy.
Biotechnological Production and Sustainable Supply of Ajugalactone
Plant Cell, Tissue, and Organ Culture Systems for Ajugalactone Production
In vitro culture techniques are foundational to the biotechnological production of plant secondary metabolites. nih.gov These methods involve growing plant cells, tissues, or organs on nutrient media under sterile, controlled laboratory conditions. unt.edu For Ajuga species, the primary goal is to establish stable, high-yielding cultures capable of synthesizing phytoecdysteroids.
The initial step in developing a cell culture system is often the induction of callus, an undifferentiated mass of plant cells. unt.edu This is typically achieved by placing a sterile piece of the plant (explant), such as a leaf or stem, onto a semi-solid nutrient medium like Murashige and Skoog (MS) medium. unt.edunih.gov The medium is supplemented with plant growth regulators, primarily auxins and cytokinins, to stimulate cell division and proliferation. merckmillipore.com For Ajuga species, combinations of cytokinins like 6-benzylaminopurine (B1666704) (BA) and auxins such as α-naphthalene acetic acid (NAA) or 2,4-dichlorophenoxyacetic acid (2,4-D) have been effectively used to induce callus formation. nih.gov
Once a friable (loosely aggregated) callus is established, it can be transferred to a liquid nutrient medium to initiate a suspension culture. core.ac.ukmdpi.com These cultures are maintained on a rotary shaker to ensure adequate aeration and prevent cell aggregation. nih.gov Cell suspension cultures of various Ajuga taxa have demonstrated the ability to produce a range of phytoecdysteroids, offering a scalable method for biomass and metabolite production. researchgate.netnih.gov The major challenges in this area are often related to slow growth rates and the instability of metabolite production over successive subcultures. nih.gov
Hairy root culture is a specialized type of organ culture induced by the infection of plant tissue with Agrobacterium rhizogenes, a gram-negative soil bacterium. frontiersin.orghkbpublications.com The bacterium transfers a segment of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, causing the prolific growth of non-geotropic, highly branched "hairy roots". hkbpublications.comnih.gov
These cultures are highly valued in plant biotechnology for several reasons. They typically exhibit rapid growth in hormone-free media, are genetically stable, and often produce secondary metabolites at levels comparable to or exceeding those of the parent plant. hkbpublications.comnih.gov Hairy root cultures represent a promising platform for the consistent and large-scale production of complex plant-derived compounds. researchgate.net This technology has been identified as a powerful alternative for synthesizing high-value metabolites from medicinal plants, overcoming the limitations of field cultivation and other in vitro systems. hkbpublications.com While widely applied to many medicinal plants, its specific application for enhancing this compound biosynthesis remains an area of active research.
Elicitation Strategies for Enhanced this compound Yield in vitro
A key challenge in plant cell culture is that the production of secondary metabolites like this compound can be low. Elicitation is a highly effective strategy to overcome this limitation by stimulating the plant cells' natural defense responses, which often involves upregulating the biosynthesis of these compounds. mdpi.com Elicitors can be biotic (of biological origin) or abiotic (of non-biological origin). mdpi.com
Various chemical compounds have been successfully used as elicitors to boost phytoecdysteroid production in Ajuga cell cultures. researchgate.net
Methyl Jasmonate (MeJ): A well-known plant signaling molecule, MeJ has been shown to be one of the most effective elicitors for stimulating the biosynthetic capacity of Ajuga cell cultures. researchgate.netnih.gov
Mevalonate (B85504) (MVA): As a precursor in the terpenoid biosynthesis pathway that leads to phytoecdysteroids, feeding mevalonate to the cultures can also significantly enhance compound yield. researchgate.netnih.gov
Manganese (Mn): The addition of mineral salts can also act as an abiotic elicitor. In a study on Ajuga reptans callus culture, supplementing the medium with manganese sulfate (B86663) (MnSO₄) to a final concentration of 2.5 mM increased the content of several phytoecdysteroids. nih.gov Notably, this treatment specifically increased the this compound content by 0.1 mg/g dry weight compared to the control culture. nih.gov
The table below summarizes the impact of selected chemical elicitors on phytoecdysteroid production in Ajuga reptans cultures.
| Elicitor | Target Compound(s) | Observed Effect | Reference |
| Manganese Sulfate (MnSO₄) | This compound | + 0.1 mg/g DW | nih.gov |
| Manganese Sulfate (MnSO₄) | 20-Hydroxyecdysone (B1671079) | + 1.9 mg/g DW | nih.gov |
| Manganese Sulfate (MnSO₄) | 29-Norcyasterone | + 0.6 mg/g DW | nih.gov |
| Methyl Jasmonate (MeJ) | Phytoecdysteroids (general) | Significant increase in yield | researchgate.netnih.gov |
| Mevalonate (MVA) | Phytoecdysteroids (general) | Significant increase in yield | researchgate.netnih.gov |
The composition of the culture medium itself plays a critical role in both cell growth and secondary metabolite production. Manipulating hormonal and nutritional factors is a key strategy for optimizing yields.
The type and concentration of plant hormones, such as auxins and cytokinins, not only influence callus induction and growth but also affect the biosynthetic pathways. nih.gov Furthermore, the availability of primary nutrients is crucial. Studies on Ajuga suspension cultures have shown that phosphate (B84403) can be a limiting factor for biomass accumulation. nih.gov Interestingly, the peak concentration of 20-hydroxyecdysone, a major phytoecdysteroid, was found to occur in the middle of the exponential growth phase, which correlated with the depletion of certain nutrients from the medium. nih.gov This suggests that carefully managing the nutritional environment and the timing of culture harvest are essential for maximizing the yield of this compound and related compounds.
Comparative Analysis of this compound Production in vitro vs. Wild Plants
A critical measure of success for any biotechnological production platform is its ability to compete with traditional sources. The primary source of Ajuga metabolites has historically been wild plants, but this method is fraught with issues like variability and over-harvesting. mdpi.com
The table below provides a general comparison of production characteristics.
| Production Source | Key Characteristics | Advantages | Disadvantages | Reference(s) |
| Wild Plants | Harvested from natural habitats. | Natural source. | Variable yield (season, geography), overexploitation, low content of target compounds. | mdpi.com |
| In vitro Cultures (Cell/Hairy Root) | Grown in controlled bioreactors. | Sustainable, consistent, controllable, potential for higher yields via elicitation. | Requires optimization, initial setup costs, potential for instability. | mdpi.comresearchgate.netnih.gov |
Advanced Analytical Methodologies for Ajugalactone Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are fundamental to the separation, identification, and quantification of Ajugalactone from complex mixtures. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytoecdysteroids like this compound. nih.govoregonstate.edu It is frequently utilized for the quantitative analysis of these compounds in plant extracts. nih.gov Reversed-phase HPLC, often employing a C18 column, is a common approach for separating ecdysteroids. htltsupps.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with additives like formic acid to improve peak shape and resolution. modgraph.co.ukresearchgate.netnih.gov Detection is commonly performed using a UV detector, as the enone chromophore present in most ecdysteroids allows for sensitive detection. modgraph.co.uk The selection of an appropriate wavelength is critical for maximizing sensitivity and selectivity. nih.gov
In a typical HPLC analysis of Ajuga species, the goal is to separate and quantify the main drug, any reaction impurities, synthetic intermediates, and degradation products. nih.gov The method's robustness is evaluated by intentionally varying parameters such as mobile phase composition, flow rate, and column temperature to ensure the method remains accurate and precise under slight variations. organicchemistrydata.org
Table 1: Illustrative HPLC Parameters for Phytoecdysteroid Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid modgraph.co.ukresearchgate.net |
| Flow Rate | 0.8 - 1.5 mL/min modgraph.co.ukorganicchemistrydata.org |
| Detection | UV-Vis or Photodiode Array (PDA) Detector modgraph.co.uknih.gov |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient to 40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, due to the low volatility of ecdysteroids like this compound, a chemical derivatization step is necessary prior to analysis. Silylation is a common derivatization technique where polar functional groups (e.g., hydroxyl groups) are converted to less polar trimethylsilyl (B98337) (TMS) ethers, increasing the volatility of the analyte.
Following derivatization, the sample is introduced into the gas chromatograph, where it is separated on a capillary column. Fused-silica capillary columns with nonpolar stationary phases, such as those of the OV-1 type, have been shown to provide good separation of silylated ecdysteroids. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification based on their mass spectra and retention times. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level analysis of specific ecdysteroids.
Table 2: General GC-MS Parameters for Ecdysteroid Analysis
| Parameter | Typical Value/Condition |
| Derivatization Reagent | Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) |
| Column | Fused-silica capillary column with a nonpolar stationary phase (e.g., DB-5) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Temperature Program | A programmed temperature ramp to facilitate the elution of compounds with varying volatilities |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or Time-of-Flight) |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex mixtures. This technique has been successfully applied to the metabolic profiling of Ajuga species and the identification of this compound. The use of sub-2 µm particles in UHPLC columns allows for more efficient separations and faster analysis times compared to traditional HPLC.
In a study on Ajuga turkestanica, UHPLC coupled with electrospray ionization (ESI) and a quadrupole time-of-flight (QqTOF) mass spectrometer was used to identify 51 metabolites, including this compound. The identification was based on accurate mass measurements and fragmentation patterns obtained from MS/MS experiments. For quantitative analysis, UHPLC can be coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.
Table 3: UHPLC-MS/MS Parameters for the Analysis of Compounds in Ajuga Species
| Parameter | Value/Condition from a Representative Study |
| UHPLC System | Waters Acquity UPLC I class system |
| Column | Nucleoshell RP18 (150 mm × 2 mm, 2.7 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Spectrometer | Quadrupole Time-of-Flight (QqTOF) |
| Acquisition Mode | MS and MS/MS |
Spectroscopic and Spectrometric Techniques for Comprehensive Profiling
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and comprehensive profiling of metabolites like this compound. These techniques provide detailed information about the molecular structure and composition of the compound.
Nuclear Magnetic Resonance (NMR) for Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including phytoecdysteroids. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the chemical structure of compounds. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, which is crucial for assigning the complete structure.
In the context of this compound research, NMR is used to confirm the identity of the compound isolated from natural sources. nih.gov Furthermore, quantitative 1H NMR (qNMR) can be used to determine the concentration of major constituents in plant extracts, providing a valuable tool for quality control. The integration of a specific proton signal is directly proportional to the number of nuclei, allowing for accurate quantification when compared to an internal standard of known concentration.
High-Resolution Mass Spectrometry for Metabolomics
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and for identifying unknown metabolites. Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the confident assignment of molecular formulas.
In the study of Ajuga metabolomes, UHPLC-ESI-QqTOF-MS has been used for the comprehensive identification of compounds, including this compound. The high-resolution and accurate mass capabilities of the TOF analyzer enable the differentiation of compounds with very similar masses. The fragmentation patterns obtained from MS/MS experiments on an HRMS instrument provide valuable structural information that aids in the identification of the compound by comparing the data with literature and spectral databases. This untargeted metabolomics approach is a powerful tool for discovering and characterizing the chemical diversity within a biological sample.
Bioanalytical Assays for Mechanistic and Activity Screening
The investigation of this compound's biological activities and underlying mechanisms relies on a suite of sophisticated bioanalytical assays. These in vitro methods are crucial for determining the compound's interaction with specific cellular targets, its influence on cellular functions, and for its quantification in biological matrices. The following sections detail the key bioanalytical methodologies employed in this compound research.
Receptor Binding Assays (e.g., Drosophila BII Cell Line Bioassay)
Receptor binding assays are fundamental in determining the interaction of a ligand, such as this compound, with its molecular target. For phytoecdysteroids, the ecdysone (B1671078) receptor (EcR) is a primary target of interest. The Drosophila melanogaster BII cell line bioassay is a well-established and robust method for screening compounds that act as agonists or antagonists of the ecdysone receptor. nih.govnih.gov
The BII cell line, derived from Drosophila melanogaster, is responsive to ecdysteroids. The principle of the assay lies in the ability of ecdysteroid agonists to induce a quantifiable cellular response, often a morphological change or the activation of a reporter gene, upon binding to the EcR. Conversely, antagonists will inhibit this response in the presence of a known agonist. This bioassay is valued for its sensitivity and convenience in screening a wide array of natural products for ecdysteroid-like activity. nih.govnih.gov
While specific studies detailing the use of the Drosophila BII cell line bioassay for this compound are not prevalent in the public domain, the methodology is highly applicable. The assay would involve treating the BII cells with varying concentrations of this compound to determine if it elicits an agonistic response. To assess antagonistic activity, cells would be co-treated with a known ecdysteroid agonist, like 20-hydroxyecdysone (B1671079) (20E), and this compound to observe any inhibition of the agonist's effect.
Table 1: General Protocol for Drosophila BII Cell Line Bioassay for Ecdysteroid Activity
| Step | Procedure |
| 1. Cell Culture | Drosophila melanogaster BII cells are cultured in an appropriate medium and conditions to ensure optimal growth and viability. |
| 2. Treatment | Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound). Control wells receive the vehicle solvent. For antagonist testing, cells are co-incubated with a known ecdysone receptor agonist. |
| 3. Incubation | The treated cells are incubated for a specific period to allow for receptor binding and cellular response. |
| 4. Response Measurement | The cellular response is quantified. This can be through microscopic observation of morphological changes (e.g., cell clumping and process extension) or through the measurement of a reporter gene's expression (e.g., β-galactosidase) that is under the control of an ecdysone-responsive promoter. |
| 5. Data Analysis | The dose-response relationship is analyzed to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists. |
This assay is critical for identifying and characterizing the ecdysteroidal activity of phytoecdysteroids like this compound, providing initial insights into their potential hormonal effects.
Cell-based Functional Assays (e.g., C2C12 Protein Synthesis, Cytokine Release Assays)
Cell-based functional assays are instrumental in elucidating the physiological effects of this compound at the cellular level. These assays move beyond simple receptor binding to measure downstream cellular processes.
C2C12 Protein Synthesis Assay:
The C2C12 cell line, derived from mouse myoblasts, is a widely used in vitro model to study myogenesis (muscle cell formation) and protein synthesis. Phytoecdysteroids, notably 20-hydroxyecdysone (20E), have been shown to have anabolic effects, including the stimulation of protein synthesis in muscle cells. researchgate.net Given the structural similarity of this compound to 20E, it is hypothesized to exert similar effects.
In a typical protein synthesis assay, differentiated C2C12 myotubes are treated with the test compound. researchgate.netnih.gov The rate of protein synthesis is then measured, commonly by quantifying the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into newly synthesized proteins. researchgate.net An increase in radiolabel incorporation in this compound-treated cells compared to controls would indicate a positive effect on protein synthesis. Furthermore, these assays can be used to investigate the compound's ability to counteract muscle protein degradation induced by factors like myostatin, a negative regulator of muscle growth.
Table 2: General Protocol for C2C12 Protein Synthesis Assay
| Step | Procedure |
| 1. Cell Culture & Differentiation | C2C12 myoblasts are cultured and then induced to differentiate into myotubes by switching to a low-serum differentiation medium. pri-cella.com |
| 2. Treatment | Differentiated myotubes are treated with various concentrations of this compound or a positive control (e.g., insulin-like growth factor 1, IGF-1). |
| 3. Radiolabeling | A radiolabeled amino acid, such as [³H]-leucine, is added to the culture medium. researchgate.net |
| 4. Incubation | Cells are incubated for a set period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins. |
| 5. Lysis and Quantification | Cells are lysed, and the total protein is precipitated. The radioactivity of the protein fraction is measured using a scintillation counter. Total protein content is also determined to normalize the radioactivity counts. |
| 6. Data Analysis | The rate of protein synthesis is calculated and compared between treated and control groups. |
Cytokine Release Assays:
Chronic inflammation is implicated in numerous diseases, and the modulation of cytokine release is a key therapeutic strategy. Cytokines are signaling proteins that mediate inflammatory responses. Pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Cytokine release assays are employed to assess the anti-inflammatory potential of compounds like this compound. nih.gov
In these assays, immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines. The cells are then co-treated with the test compound to determine its ability to inhibit this release. The concentration of cytokines in the cell culture supernatant is typically measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in the levels of TNF-α and IL-6 in the presence of this compound would suggest anti-inflammatory activity, potentially through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov
Immunoassays (e.g., Radioimmunoassay for Ecdysteroids)
Immunoassays are highly sensitive and specific methods for the quantification of molecules, including hormones like ecdysteroids, in biological samples. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common immunoassay formats.
A radioimmunoassay for ecdysteroids involves a competitive binding principle. A known quantity of radiolabeled ecdysteroid (the tracer) competes with the unlabeled ecdysteroid in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled ecdysteroid in the sample. By creating a standard curve with known concentrations of the ecdysteroid, the concentration in an unknown sample can be determined.
While originally developed for insect hormones, these assays can be adapted for the detection of phytoecdysteroids like this compound. researchgate.net A significant consideration in the use of immunoassays for a specific phytoecdysteroid is the cross-reactivity of the antibody. researchgate.net The antibody's ability to bind to other structurally related ecdysteroids can influence the accuracy of the measurement. Therefore, the development and characterization of highly specific antibodies are crucial for the reliable quantification of this compound.
Table 3: Principle of Competitive Radioimmunoassay (RIA) for Ecdysteroids
| Component | Role |
| Antibody | Specific for the ecdysteroid of interest. |
| Radiolabeled Ecdysteroid (Tracer) | A known amount of ecdysteroid tagged with a radioisotope (e.g., ³H). |
| Unlabeled Ecdysteroid (Sample/Standard) | The ecdysteroid to be quantified in the sample or a known concentration for the standard curve. |
| Separation Step | Separation of antibody-bound from free ecdysteroid. |
| Detection | Measurement of the radioactivity of the antibody-bound fraction. |
The development of immunoassays specific for this compound would be a valuable tool for pharmacokinetic studies and for the quality control of herbal preparations containing this compound.
Concluding Remarks and Future Research Perspectives on Ajugalactone
Current Gaps in Ajugalactone Research
The body of research on this compound, while promising, is marked by several significant gaps that limit a comprehensive understanding of its properties and potential. A primary issue is the variability of its concentration in natural sources. The content of phytoecdysteroids, including this compound, in wild Ajuga plants can differ substantially based on the specific organ of the plant, as well as geographical and seasonal factors. mdpi.com This inconsistency poses a challenge for both research and potential large-scale extraction from wild flora. mdpi.com
Furthermore, while over 500 phytoecdysteroids have been identified across more than 100 terrestrial plant families, their distribution is uneven, and it is believed that many more remain undiscovered. nih.gov The full extent of plant species that may contain this compound and other related compounds is not yet fully mapped out. mdpi.comnih.gov Research is also needed to explore the full spectrum of this compound's biological activities. While some studies have identified its presence in extracts with demonstrated effects like wound healing, the specific contribution of this compound to these effects, independent of other compounds in the extracts, requires more focused investigation. thieme-connect.com
Emerging Methodologies in this compound Discovery and Characterization
Advances in analytical chemistry are paving the way for more efficient discovery and detailed characterization of this compound. The isolation and identification of this compound have been successfully achieved using a combination of chromatographic and spectroscopic techniques. thieme-connect.com Methodologies such as high-performance liquid chromatography (HPLC) are employed for the separation and chemical profiling of plant extracts containing the compound. thieme-connect.com
For structural elucidation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable tools that allow researchers to confirm the identity of this compound by comparing its spectroscopic data with published values. thieme-connect.com Looking forward, the application of recent advances in these analytical methods, coupled with targeted screening of a wider array of plant species, is expected to uncover new sources of this compound and potentially novel related phytoecdysteroids. mdpi.comnih.gov The continued refinement of these characterization techniques will be crucial for unleashing the full potential of Ajuga cell cultures and other sources for producing pharmacologically important substances. nih.gov
Directions for Further Mechanistic Elucidation of this compound's Biological Roles
Current understanding of the precise mechanisms through which this compound exerts its biological effects is still in its early stages. Studies have often evaluated crude or fractionated extracts of Ajuga species, which contain a mixture of compounds, including this compound, cyasterone (B1669384), and others. thieme-connect.com For instance, an extract of Ajuga taiwanensis containing this compound was shown to promote wound healing via the activation of the PDGFR/MAPK pathway and suppress the secretion of pro-inflammatory cytokines like IL-1β and IL-6. thieme-connect.com
A critical direction for future research is to isolate pure this compound and investigate its specific molecular interactions and signaling pathways. It is essential to determine if this compound itself is the primary driver of the observed anti-inflammatory and wound-healing activities or if it acts synergistically with other compounds. thieme-connect.com Future mechanistic studies should aim to identify the specific cellular receptors and downstream targets that this compound modulates to understand its bioactivity at a molecular level.
Prospects for Sustainable this compound Production and Analog Development
The reliance on wild plants as the primary source of this compound is unsustainable due to over-exploitation of natural resources and significant variations in compound yield. mdpi.comnih.gov Plant cell culture biotechnology presents a viable and sustainable alternative for the production of this compound and other valuable metabolites from the Ajuga genus. nih.gov Growing Ajuga cells under sterile, controlled conditions—either as callus cultures or in liquid cell suspensions—offers numerous advantages, including consistent and predictable yields. nih.gov
Strategies to enhance the production of this compound in cell cultures are an active area of research. These methods include optimizing the culture medium, manipulating culture conditions, and employing chemical elicitation or precursor feeding to stimulate metabolic pathways. nih.gov For example, the addition of methyl jasmonate and manganese has been shown to increase the production of certain phytoecdysteroids in Ajuga cell cultures. mdpi.com In the long term, genetic engineering and mutagenesis could be used to develop highly productive cell lines. nih.gov The development of bioreactor cultivation and optimization for large-scale production is a necessary next step to make this sustainable approach commercially feasible. nih.gov This biotechnological platform not only ensures a stable supply of this compound for research but also opens the door for the production of novel analogs with potentially enhanced biological activities.
Q & A
Q. Q1. What spectroscopic and chromatographic methods are essential for isolating and confirming the structure of Ajugalactone?
Methodological Answer :
- Isolation : Use column chromatography with silica gel or reverse-phase HPLC to purify this compound from plant extracts. Monitor fractions via TLC and UV-Vis spectroscopy .
- Structural Elucidation : Combine NMR (1D and 2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography (if crystalline) for absolute stereochemistry determination. Cross-validate with existing literature data for known analogs .
Q. Q2. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?
Methodological Answer :
- Standardized Models : Use cell lines (e.g., cancer lines like HeLa or MCF-7) with validated growth conditions (e.g., RPMI-1640 medium, 5% CO₂) and include positive controls (e.g., doxorubicin).
- Dose-Response Curves : Test a minimum of six concentrations (e.g., 1–100 µM) in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Data Reporting : Include raw data, normalization methods (e.g., relative to untreated controls), and statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects in different model systems?
Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., cell type, incubation time, this compound purity). For example, immune cells (e.g., macrophages) may exhibit anti-inflammatory responses, while cancer cells show apoptosis due to pathway-specific targeting .
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins. Validate via siRNA knockdown or inhibitor assays (e.g., caspase inhibitors for apoptosis) .
- Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends, using tools like RevMan for heterogeneity assessment (I² statistic) .
Q. Q4. What strategies optimize this compound’s bioavailability for in vivo studies, given its poor solubility?
Methodological Answer :
- Formulation : Use nanoemulsions (e.g., Tween-80/PEG-400) or liposomal encapsulation. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
- Pharmacokinetics (PK) : Administer via intravenous (IV) or oral gavage in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24h post-dose. Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Q. Q5. How can computational methods predict this compound’s molecular targets and structure-activity relationships (SAR)?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to screen against targets (e.g., COX-2, NF-κB). Validate top hits with molecular dynamics simulations (GROMACS) .
- QSAR Modeling : Curate a dataset of this compound analogs with bioactivity data. Apply Random Forest or partial least squares (PLS) regression to identify critical substituents (e.g., hydroxyl groups at C-3/C-7) .
Data Analysis & Reproducibility
Q. Q6. What statistical approaches are critical for interpreting dose-dependent toxicity data in this compound studies?
Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves to dose-response data (variable slope, four parameters). Report R² values and confidence intervals .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies. Use robust statistics (median ± MAD) if >10% outliers exist .
Q. Q7. How should researchers validate this compound’s purity and stability in long-term studies?
Methodological Answer :
- Purity Assessment : Use HPLC-DAD (≥95% purity, λ=254 nm) and LC-MS to detect degradation products. Store samples at −80°C under argon .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Monitor degradation via peak area reduction in chromatograms .
Literature & Synthesis Challenges
Q. Q8. How to address inconsistencies in reported synthetic routes for this compound derivatives?
Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Ni) and solvents (e.g., DMF vs. THF) for key steps (e.g., lactonization). Track yields and byproducts via GC-MS .
- Cross-Validation : Compare NMR data (δ in ppm, J in Hz) with synthetic intermediates from peer-reviewed journals (e.g., J. Org. Chem.) .
Q. Q9. What criteria determine whether a newly isolated this compound analog warrants further investigation?
Methodological Answer :
- Bioactivity Threshold : Prioritize analogs with IC₅₀ ≤10 µM in target assays (e.g., cytotoxicity, enzyme inhibition).
- Structural Novelty : Confirm via SciFinder® substructure search and dereplication tools (e.g., GNPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
